N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as MIPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPEP belongs to the class of compounds known as peptidomimetics and has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Studies have shown that N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. Studies have shown that N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of novel cancer therapies.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also been shown to have analgesic (pain-relieving) properties, which makes it a promising candidate for the development of novel pain medications.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of using N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide in lab experiments is its complex synthesis method, which may limit its availability for researchers.
Future Directions
There are several future directions for research on N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. One area of research could focus on the development of novel N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide derivatives with improved efficacy and specificity for certain enzymes and signaling pathways. Another area of research could focus on the development of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide as a therapeutic agent for the treatment of specific diseases, such as rheumatoid arthritis and cancer. Finally, additional research could be conducted to further elucidate the mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide and its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the intermediate compound N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-bromoacetamide. This intermediate is then reacted with o-toluidine to produce the final product, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide. The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-19-8-4-5-9-24(19)30-18-25(29)26-17-23(28-13-6-3-7-14-28)20-10-11-22-21(16-20)12-15-27(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBZRDPLLKMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.